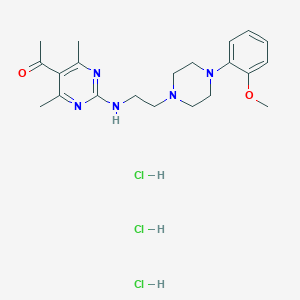
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine is a chemical compound with potential therapeutic applications. It is commonly referred to as Mecamylamine or Mec. Mecamylamine is categorized as a nicotinic acetylcholine receptor antagonist. The compound has been studied for its potential use in treating various medical conditions, including addiction, hypertension, and anxiety disorders.
Wirkmechanismus
Mecamylamine is a non-competitive antagonist of the nicotinic acetylcholine receptors. The compound binds to the receptor site and prevents the binding of acetylcholine, which is the neurotransmitter responsible for the rewarding effects of addictive substances. By blocking the receptor site, Mecamylamine reduces the rewarding effects of addictive substances, which helps in reducing addiction.
Biochemische Und Physiologische Effekte
Mecamylamine has various biochemical and physiological effects. The compound has been shown to reduce the release of dopamine, which is a neurotransmitter associated with the rewarding effects of addictive substances. Mecamylamine also reduces the activation of the mesolimbic reward system, which is responsible for the reinforcing effects of addictive substances. The compound has also been shown to reduce the heart rate and blood pressure, which makes it a potential treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
Mecamylamine has various advantages and limitations for lab experiments. The compound is relatively easy to synthesize, which makes it readily available for research purposes. Mecamylamine is also a selective antagonist of the nicotinic acetylcholine receptors, which makes it a useful tool in studying the role of the receptors in addiction and other medical conditions. However, Mecamylamine has limitations in terms of its specificity, as it can also bind to other receptors, which can affect the results of experiments.
Zukünftige Richtungen
There are various future directions for the research on Mecamylamine. The compound has potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. Further research is needed to determine the optimal dosage and administration of Mecamylamine for these conditions. The compound can also be studied for its potential use in treating other medical conditions, such as Parkinson's disease and Alzheimer's disease. Additionally, research can be conducted to develop more selective nicotinic acetylcholine receptor antagonists that can be used in treating addiction and other medical conditions.
Conclusion
In conclusion, Mecamylamine is a chemical compound with potential therapeutic applications in treating addiction, hypertension, and anxiety disorders. The compound works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. Mecamylamine has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. The compound has various future directions for research, which can lead to the development of more effective treatments for addiction and other medical conditions.
Synthesemethoden
Mecamylamine can be synthesized through various methods. One of the commonly used methods is the reaction between 2,6-dimethyl-4-pyrimidinamine and 2-(2-chloroethyl)-1-methylpiperidine hydrochloride in ethanol. The reaction mixture is then heated under reflux for several hours to obtain the desired product. The product is then purified through recrystallization to obtain a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Mecamylamine has been studied for its potential therapeutic applications. The compound has been shown to be effective in treating addiction to nicotine, alcohol, and opioids. Mecamylamine works by blocking the nicotinic acetylcholine receptors in the brain, which reduces the rewarding effects of addictive substances. The compound has also been studied for its potential use in treating hypertension and anxiety disorders.
Eigenschaften
CAS-Nummer |
121264-02-6 |
|---|---|
Produktname |
2-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine |
Molekularformel |
C21H32Cl3N5O2 |
Molekulargewicht |
492.9 g/mol |
IUPAC-Name |
1-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethylamino]-4,6-dimethylpyrimidin-5-yl]ethanone;trihydrochloride |
InChI |
InChI=1S/C21H29N5O2.3ClH/c1-15-20(17(3)27)16(2)24-21(23-15)22-9-10-25-11-13-26(14-12-25)18-7-5-6-8-19(18)28-4;;;/h5-8H,9-14H2,1-4H3,(H,22,23,24);3*1H |
InChI-Schlüssel |
GZYRDLQDXVNZIO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
Kanonische SMILES |
CC1=C(C(=NC(=N1)NCCN2CCN(CC2)C3=CC=CC=C3OC)C)C(=O)C.Cl.Cl.Cl |
Synonyme |
2-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)amino-5-acetyl-4,6-dimethylpyrimidine SHI 437 SHI-437 SHI437 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
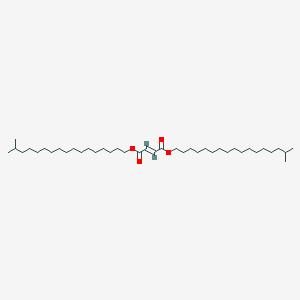
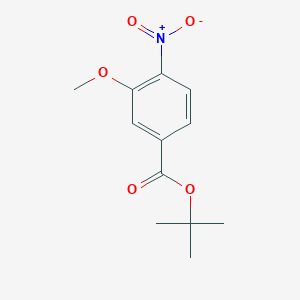
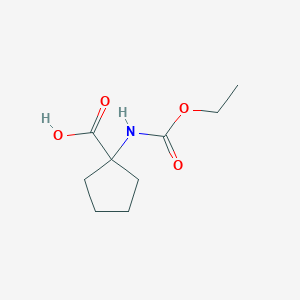
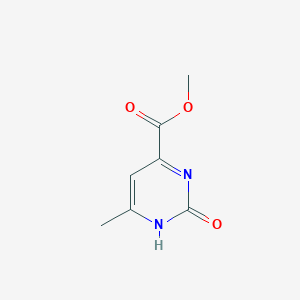
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
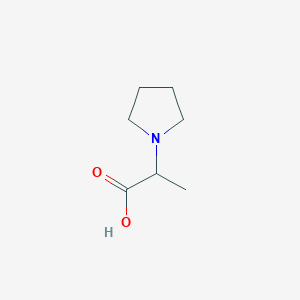
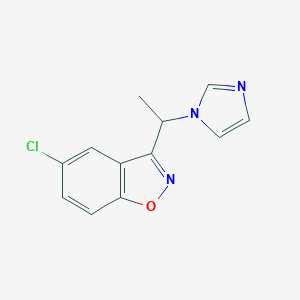
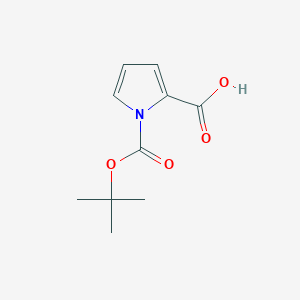
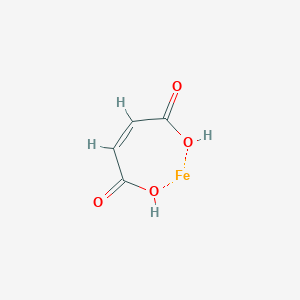
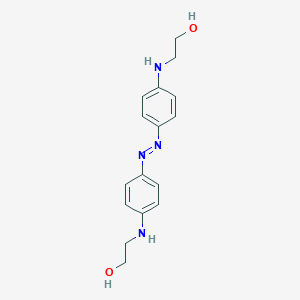
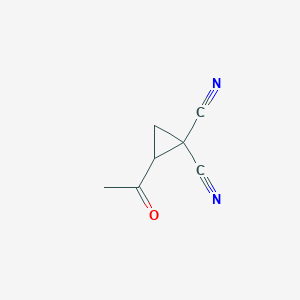
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)